molecular formula C6H11NO3 B1348368 4-Morpholineacetic Acid CAS No. 3235-69-6

4-Morpholineacetic Acid

Cat. No.: B1348368
CAS No.: 3235-69-6
M. Wt: 145.16 g/mol
InChI Key: VIWZVFVJPXTXPA-UHFFFAOYSA-N
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Description

4-Morpholineacetic Acid (IUPAC name: 2-(morpholin-4-yl)acetic acid) is an organic compound featuring a morpholine ring attached to the methyl group of acetic acid via its nitrogen atom. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol (free acid form) . The hydrochloride salt form (C₆H₁₂ClNO₃, molecular weight: 181.62 g/mol) is widely used as a pharmaceutical intermediate due to its role in synthesizing bioactive molecules . Key identifiers include CAS numbers 3235-69-6 (free acid) and 89531-58-8 (hydrochloride) .

Structurally, the morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) imparts polarity and basicity, while the acetic acid moiety enables reactivity in carboxylation and salt formation. The hydrochloride salt is insoluble in water but stable under dry, cool storage conditions .

Preparation Methods

Preparation Methods of 4-Morpholineacetic Acid

Direct Acylation of Morpholine with Haloacetic Acid or Esters

One classical approach involves the nucleophilic substitution or acylation of morpholine with haloacetic acid derivatives or esters such as chloroacetic acid or methyl chloroacetate. The morpholine nitrogen attacks the electrophilic carbonyl or alkyl halide, forming this compound or its ester, which can be hydrolyzed to the acid.

  • Typical reaction conditions:
    • Solvent: polar aprotic solvents (e.g., DMF, DMSO)
    • Temperature: mild heating (50–100 °C)
    • Base: sometimes a mild base to neutralize acid by-products
  • Advantages: straightforward, uses readily available reagents
  • Limitations: possible side reactions, need for purification to remove unreacted starting materials and by-products

Synthesis via N-Acetyl Morpholine Intermediate

A more refined method involves the preparation of N-acetyl morpholine followed by further transformation to this compound. According to a Chinese patent (CN103641797B), N-acetyl morpholine can be synthesized by reacting morpholine with methyl acetate under pressurized conditions (0.5–1.2 MPa) and elevated temperatures (100–180 °C) in a closed reactor with nitrogen atmosphere to prevent oxidation.

  • Reaction scheme:
    • Morpholine + Methyl acetate → N-acetyl morpholine + by-products (methanol)
  • Process details:
    • Molar ratio morpholine:methyl acetate = 1:1.1–1.2
    • Reaction time: 2–5 hours
    • Flash evaporation and rectification steps to purify product and recover unreacted morpholine
  • Purity and yield:
    • N-acetyl morpholine purity > 99.5%
    • Morpholine content < 0.1%
    • Free acid content < 0.05%
    • Water content < 0.02%
    • Yield: 70–78% based on morpholine
  • Advantages: high purity product, efficient recovery of morpholine, controlled reaction conditions
  • Notes: This method is more complex but yields a high-quality intermediate that can be further converted to this compound.

Alternative Synthetic Insights from Related Reactions

Research on morpholine derivatives in aqueous or organic media shows that morpholine can participate in Michael addition and cyclization reactions, sometimes forming intermediates related to this compound derivatives. These studies emphasize the nucleophilicity of morpholine and its reactivity under mild heating (e.g., 100 °C for 2 hours) with acetic acid or related compounds.

  • Example reaction conditions:
    • Morpholine (0.54 mmol) + Acetic acid (0.54 mmol)
    • Heating at 100 °C for 2 hours
  • Implications: Morpholine’s reactivity can be harnessed for selective synthesis of acetic acid derivatives, potentially including this compound.

Comparative Data Table of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Notes
Direct Acylation Morpholine + Chloroacetic acid/ester 50–100 °C, polar aprotic solvent Moderate Moderate Simple, but requires purification
N-Acetyl Morpholine Route Morpholine + Methyl acetate 100–180 °C, 0.5–1.2 MPa, 2–5 h 70–78 >99.5 High purity, complex process, recycles morpholine
Peptide Synthesis Incorporation This compound + Fmoc amino acids DMF/DCM, nitrogen atmosphere N/A High Used as intermediate, not direct synthesis
Morpholine + Acetic Acid Heating Morpholine + Acetic acid 100 °C, 2 h N/A N/A Insight into reactivity, not direct prep

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholineacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Morpholineacetic acid involves its interaction with various molecular targets and pathways. As an intermediate in organic synthesis, it can participate in reactions that modify its structure, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the final product synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Morpholineacetic Acid with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications
This compound C₆H₁₁NO₃ 145.16 3235-69-6 Not specified Pharmaceutical intermediate, anti-cancer research
This compound Hydrochloride C₆H₁₂ClNO₃ 181.62 89531-58-8 Insoluble in water Pharmaceutical intermediate
2-Morpholino-2-phenylacetic Acid C₁₂H₁₅NO₃ 221.25 55314-29-9 Not specified Synthetic intermediate (no documented bioactivity)
4-(Morpholine-4-carbonyl)phenylboronic Acid C₁₁H₁₄BNO₄ 243.05 (calculated) Not provided Not specified Organic synthesis, enzyme inhibition

Key Observations:

  • Substituent Effects: The addition of a phenyl group in 2-morpholino-2-phenylacetic acid increases hydrophobicity, likely reducing water solubility compared to this compound .
  • Salt Formation : The hydrochloride form of this compound enhances stability for industrial use but limits aqueous solubility .
  • Boronic Acid Derivatives : Compounds like 4-(Morpholine-4-carbonyl)phenylboronic acid exhibit distinct reactivity due to the boronic acid group, enabling applications in Suzuki-Miyaura coupling and protease inhibition .

Pharmacological and Functional Differences

This compound in Anti-Cancer Research

  • Mechanism : In LPBE, this compound synergizes with moronic acid and ursolic aldehyde to promote apoptosis in colorectal cancer cells by downregulating BCL2 (anti-apoptotic) and upregulating BAX (pro-apoptotic) .
  • Validation : In silico studies confirm its binding affinity to STAT3, a transcription factor implicated in tumor proliferation .

Contrast with Analogues:

  • 2-Morpholino-2-phenylacetic Acid: No documented biological activity, likely due to steric hindrance from the phenyl group, which may limit receptor binding .
  • Boronic Acid Analogues : These compounds target tyrosine kinases (e.g., EGFR) and are used in cancer therapies but operate through different mechanisms, such as covalent binding to catalytic sites .

Biological Activity

4-Morpholineacetic acid (4-MAA) is a morpholine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its morpholine ring, which contributes to its solubility and biological activity. The molecular formula is C6H11NO3C_6H_{11}NO_3, and it features both an amine and a carboxylic acid functional group, allowing for various interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that 4-MAA exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated potent antibacterial activity, which is crucial in addressing antibiotic resistance issues.

CompoundTarget BacteriaMIC (μg/mL)
4-MAAS. aureus0.78
4-MAAE. coli1.5

These results underscore the potential of 4-MAA as a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

2. Anti-inflammatory Activity

4-MAA has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which it may alleviate conditions associated with chronic inflammation. This property is particularly relevant for diseases such as arthritis and other inflammatory disorders.

3. Anticancer Potential

Emerging research suggests that 4-MAA may possess anticancer properties. A case study involving cancer cell lines demonstrated that treatment with 4-MAA led to reduced cell viability and induced apoptosis in several types of cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Mechanistic Insights

The biological activities of 4-MAA can be attributed to its ability to interact with various molecular targets:

  • Antibacterial Mechanism: The morpholine moiety enhances the compound's solubility and facilitates hydrogen bonding with bacterial proteins, disrupting their functions.
  • Anti-inflammatory Mechanism: By inhibiting key enzymes involved in the inflammatory response, 4-MAA can reduce inflammation effectively.
  • Anticancer Mechanism: The compound may induce apoptosis through the activation of caspase pathways and modulation of oncogenic signaling cascades.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on multiple morpholine derivatives, including 4-MAA, revealed that these compounds exhibit varied degrees of antibacterial activity. The results indicated that modifications to the morpholine structure could enhance potency against resistant strains .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory potential of 4-MAA, researchers observed a significant reduction in inflammatory markers in treated cells compared to controls. This suggests its potential application in therapeutic strategies for managing inflammation-related diseases .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 4-Morpholineacetic acid, and how can they be validated experimentally?

  • This compound (C₆H₁₁NO₃) contains a morpholine ring linked to an acetic acid moiety. Structural validation involves nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, infrared (IR) spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch), and high-resolution mass spectrometry (HRMS) to confirm molecular mass. Purity can be assessed via HPLC with UV detection, using a C18 column and acidic mobile phase .

Q. What methodologies are recommended for synthesizing this compound in a laboratory setting?

  • A common approach involves the reaction of morpholine with chloroacetic acid under basic conditions (e.g., NaOH), followed by refluxing in ethanol. Purification typically includes recrystallization from a polar solvent (e.g., water/ethanol mixture). Yield optimization requires monitoring reaction temperature and stoichiometric ratios. Post-synthesis, purity should be verified via melting point analysis (literature mp: 96–98°C) and thin-layer chromatography (TLC) .

Q. How can researchers isolate this compound from natural sources like Lansium parasiticum?

  • Ethanol (70%) extraction of plant bark followed by UPLC-QToF-MS/MS analysis is effective. Metabolite profiling identifies this compound using retention time matching and fragmentation patterns compared to authentic standards. Column chromatography with silica gel or Sephadex LH-20 can further purify the compound .

Q. What analytical techniques are critical for distinguishing this compound from its derivatives or isomers?

  • Differentiation from esters (e.g., tert-butyl esters) or analogs (e.g., 3-(morpholin-4-ylmethyl)benzoic acid) requires tandem mass spectrometry (MS/MS) to compare fragmentation pathways. X-ray crystallography or computational modeling (DFT) can resolve structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

  • Design accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound?

  • Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Conduct meta-analyses of published data to identify variables like solvent effects (DMSO vs. aqueous) or impurity interference. Reproduce key studies with rigorously characterized batches .

Q. How can computational methods predict the pharmacokinetic behavior of this compound?

  • Use molecular docking (AutoDock Vina) to assess binding affinity to plasma proteins or metabolic enzymes (e.g., CYP450). ADMET predictors (SwissADME, pkCSM) estimate absorption, distribution, and toxicity. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. What experimental designs are suitable for studying the role of this compound in plant metabolic pathways?

  • Employ isotopic labeling (¹³C or ²H) to track incorporation into secondary metabolites. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate gene expression with compound accumulation. Use mutant plant lines or CRISPR-Cas9 knockouts to validate pathway involvement .

Q. How should researchers address data clustering in high-throughput screening studies involving this compound?

  • Apply mixed-effects models to account for nested data (e.g., multiple observations per sample). Use principal component analysis (PCA) to reduce dimensionality and identify outliers. Validate clusters via bootstrapping or permutation tests .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Document reaction conditions (solvent, catalyst, time) in detail using electronic lab notebooks. Share raw spectral data (NMR, MS) in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, as outlined in pharmaceutical research guidelines .

Q. Methodological Notes

  • Data Presentation : Include processed data tables in the main text (e.g., HPLC retention times, MS/MS fragments) and raw datasets in appendices or supplementary files .
  • Statistical Rigor : Report effect sizes and confidence intervals alongside p-values. Use tools like R or Python for reproducible analysis scripts .
  • Ethical Compliance : For pharmacological studies, adhere to OECD guidelines for in vitro/in vivo testing and declare conflicts of interest .

Properties

IUPAC Name

2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZVFVJPXTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331394
Record name Morpholin-4-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-69-6
Record name 4-Morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3235-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-4-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineacetic acid
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Synthesis routes and methods I

Procedure details

Dissolve t-butyl bromoacetate (leq) in tetrahydrofuran and add morpholine (2.2 eq) via syringe. Stir the reaction mixture at room temperature for 2 hours, filter and wash the filter cake with ethyl ace tare. Combine the organic filtrates and wash with saturated sodium bicarbonate (2×), water (2×) and brine. Dry (Na2SO4), filter and evaporate the solvent in vacuo. Take up the oily residue in ethyl acetate, cool in ice and bubble hydrogen chloride gas into the solution. Stir at room temperature overnight, cool and filter to give morpholinoacetic acid (85%); mp 169°-170° C.; 1H NMR (D2O) δ3.75-4.29 (br m, 6), 3.59 (br s, 2), 3.28 (br s, 2).
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Synthesis routes and methods II

Procedure details

The solution of ethyl 2-morpholinoacetate (0.73 g, 4.24 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated on vacuum pump and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 60% yield (0.37 g). LC-MS (ESI): Calculated mass: 145.1; Observed mass 146.3 [M+H]+ (rt: 0.28 min).
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Synthesis routes and methods III

Procedure details

Bromoacetic acid (2 g, 14.4 mole) was dissolved in tetrahydrofuran (50 mL) and added dropwise to a stirred solution of morpholine (3.76 g, 43.2 mole) in tetrahydrofuran (THF, 20 mL). The solution was stirred at room temperature for three days. The white solid (4.17 g) was filtered, washed with THF (100 mL), and recrystallised from hot ethanol (EtOH), Yield: 2.59 g: IR:1740 cm-1. For the two different isobaric versions of morpholine acetic acid, either bromoacetic-1-13C acid (Aldrich PN 27,933-1) or bromoacetic-2-13C acid (Aldrich PN 27,935-8) was substituted for bromoacetic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Morpholineacetic Acid
4-Morpholineacetic Acid
4-Morpholineacetic Acid
4-Morpholineacetic Acid
4-Morpholineacetic Acid
4-Morpholineacetic Acid

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